molecular formula C9H4ClNO2 B8761480 6-Chloro-3-hydroxy-1-benzofuran-2-carbonitrile CAS No. 89525-77-9

6-Chloro-3-hydroxy-1-benzofuran-2-carbonitrile

Cat. No. B8761480
Key on ui cas rn: 89525-77-9
M. Wt: 193.58 g/mol
InChI Key: MDPZUTWQXHZBPW-UHFFFAOYSA-N
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Patent
US04420476

Procedure details

A mixture of 2-(2-carbomethoxy-5-chlorophenoxy)acetonitrile (22.6 g, 0.1 mol, described in Example 2) and sodium methoxide (0.2 mol, prepared from 4.6 g sodium metal and 50 mL dry methanol) in benzene (400 mL) was stirred and refluxed for 2 hr. After cooling, the precipitate was collected and dissolved in water. The solution was acidified with concentrated hydrochloric acid. The precipitate was extracted into diethyl ether and the solution was dried and evaporated. The solid residue was triturated with petroleum ether and gave 19.0 g of the title compound: mp ca 205° C., and NMR (DMSO-d6) δ7.6 (3H,m), and 11.4 (1H, broad).
Quantity
22.6 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][C:6]=1[O:7][CH2:8][C:9]#[N:10])(OC)=[O:2].C[O-].[Na+]>C1C=CC=CC=1>[Cl:15][C:12]1[CH:13]=[CH:14][C:5]2[C:1]([OH:2])=[C:8]([C:9]#[N:10])[O:7][C:6]=2[CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
22.6 g
Type
reactant
Smiles
C(=O)(OC)C1=C(OCC#N)C=C(C=C1)Cl
Name
sodium methoxide
Quantity
50 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the precipitate was collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water
EXTRACTION
Type
EXTRACTION
Details
The precipitate was extracted into diethyl ether
CUSTOM
Type
CUSTOM
Details
the solution was dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The solid residue was triturated with petroleum ether

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(OC(=C2O)C#N)C1
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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